molecular formula C14H14N2O4S B4928539 N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide

N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide

Cat. No. B4928539
M. Wt: 306.34 g/mol
InChI Key: PDGPUXJACNEGHD-UHFFFAOYSA-N
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Description

N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide, also known as FANFT, is a chemical compound that has been widely used in scientific research. FANFT is a nitroaromatic compound that has been studied for its potential as a mutagen and carcinogen.

Mechanism of Action

N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide is a potent mutagen that can cause DNA damage through the formation of DNA adducts. The formation of DNA adducts can lead to mutations and chromosomal aberrations, which can ultimately lead to cancer. N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide has also been shown to inhibit DNA repair mechanisms, which can further increase the risk of cancer.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide has been shown to cause liver and bladder tumors in experimental animals. It has also been shown to cause DNA damage and inhibit DNA repair mechanisms. N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide has been shown to be metabolized by the liver, and its metabolites can also cause DNA damage.

Advantages and Limitations for Lab Experiments

N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide is a potent mutagen that can be used to induce tumors in experimental animals. It has been widely used in scientific research to study the mechanisms of carcinogenesis. However, N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide is also highly toxic and can be hazardous to handle. It is important to use appropriate safety measures when working with N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide.

Future Directions

There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide. One area of research could be to study the effects of N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide on different organs and tissues in the body. Another area of research could be to study the mechanisms of DNA damage and repair in response to N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide exposure. Additionally, research could be focused on developing safer alternatives to N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide for use in scientific research.

Synthesis Methods

N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with 2-chloroethylthiofuran, followed by the reaction with sodium hydroxide and acetic anhydride. The final product is purified through recrystallization.

Scientific Research Applications

N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide has been widely used in scientific research as a mutagen and carcinogen. It has been used to induce tumors in experimental animals and to study the mechanisms of carcinogenesis. N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide has also been used to study the effects of DNA damage and repair mechanisms.

properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-14(11-3-5-12(6-4-11)16(18)19)15-7-9-21-10-13-2-1-8-20-13/h1-6,8H,7,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGPUXJACNEGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-nitrobenzamide

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